4-(Trifluoromethyl)phenyl acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further esterified with acetic acid. Its molecular formula is C9H8F3O2, and it belongs to the class of aromatic esters. The trifluoromethyl group significantly influences the compound's chemical properties, including its reactivity and potential applications in various scientific fields.
This compound can be synthesized through various methods, primarily involving the esterification of 4-(trifluoromethyl)phenol with acetic anhydride or acetyl chloride. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them valuable in medicinal chemistry.
4-(Trifluoromethyl)phenyl acetate is classified as:
The synthesis of 4-(trifluoromethyl)phenyl acetate typically involves two main approaches:
The reaction mechanism involves nucleophilic attack by the hydroxyl group of 4-(trifluoromethyl)phenol on the carbonyl carbon of acetic anhydride, followed by elimination of acetic acid to form the ester.
The structure of 4-(trifluoromethyl)phenyl acetate can be represented as follows:
The trifluoromethyl group is positioned para to the acetate moiety on the phenyl ring, influencing both physical and chemical properties.
4-(Trifluoromethyl)phenyl acetate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 4-(trifluoromethyl)phenyl acetate exerts its effects primarily involves its interaction with biological targets due to the lipophilic nature imparted by the trifluoromethyl group. This enhances membrane permeability and bioavailability.
Studies have shown that compounds with similar structures often interact with specific receptors or enzymes, leading to varied biological activities. The trifluoromethyl group can modulate these interactions significantly.
Relevant analyses indicate that the presence of the trifluoromethyl group contributes to increased stability against oxidation compared to non-fluorinated analogs.
4-(Trifluoromethyl)phenyl acetate has several scientific uses:
The strategic incorporation of the trifluoromethyl (–CF₃) group into organic molecules has revolutionized medicinal chemistry, driven by its unique physicochemical properties. The –CF₃ group significantly enhances metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs, making it indispensable in drug design. For instance, replacing a methyl group with –CF₃ can increase in vivo stability by resisting cytochrome P450-mediated oxidation due to the strength of C–F bonds (465 kJ/mol) [1] [7]. Early trifluoromethylation methods faced challenges, such as the high oxidation potential of trifluoroacetate (>+2.4 V), requiring forcing conditions like stoichiometric silver or high temperatures (>140°C) [1]. This spurred innovations in reagent design, including electrophilic trifluoromethylating agents like Umemoto reagents (dibenzothiophenium salts) and Togni reagents (hypervalent iodine compounds), which enabled milder and more selective reactions [3] [10]. Photoredox catalysis later emerged as a breakthrough, leveraging visible light to generate CF₃ radicals from abundant precursors like trifluoroacetic anhydride (TFAA) and pyridine N-oxide under ambient conditions [1]. These advancements transformed trifluoromethylation from a niche technique to a scalable, operationally simple tool, facilitating late-stage functionalization in drug candidates.
Table 1: Evolution of Key Trifluoromethylation Reagents
Reagent Class | Example Compounds | Year Introduced | Key Innovation |
---|---|---|---|
Sulfonium Salts | S-(Trifluoromethyl)dibenzothiophenium salts | 1984 | First shelf-stable electrophilic reagents [10] |
Hypervalent Iodine | Togni Reagent I/II | 2006 | Mild reactivity with O/S-nucleophiles [10] |
Photoredox Catalysts | Ru(bpy)₃Cl₂ with TFAA/pyridine N-oxide | 2015 | Scalable radical trifluoromethylation [1] |
The integration of –CF₃ into pharmaceuticals has yielded clinically impactful drugs, with 15–20% of FDA-approved drugs now containing fluorine or fluorinated groups [2] [6]. Early milestones focused on leveraging the group’s electron-withdrawing nature to modulate pharmacokinetics. For example:
Table 2: Representative FDA-Approved CF₃-Containing Drugs (2019–2022)
Drug Name | Therapeutic Area | CF₃-Containing Motif | Role of CF₃ Group |
---|---|---|---|
Ubrogepant | Migraine | 1-(2,2,2-Trifluoroethyl)piperidine | Enhances receptor binding via halogen interactions |
Alpelisib | Oncology (PI3K inhibitor) | 4-Methyl-2-(trifluoromethyl)pyridine | Improves enzyme inhibition potency |
Selinexor* | Oncology | Trifluoromethyl triazole moiety | Increases metabolic stability |
Note: Selinexor included for structural relevance; approval details in [2].
4-(Trifluoromethyl)phenyl acetate (4-TFMPA) exemplifies the versatility of fluorinated aryl esters as multifunctional synthons and biophysical probes. Its utility arises from:
Table 3: Applications of 4-(Trifluoromethyl)phenyl Acetate in Research
Application Domain | Function of 4-TFMPA | Outcome/Advantage |
---|---|---|
Synthetic Chemistry | Electrophilic coupling partner | Enables C–C/C–heteroatom bond formation under mild conditions |
Peptidomimetics | Amide bond surrogate | Mimics carbonyl polarization; resists proteolysis |
Biophysical Studies | ¹⁹F NMR probe | Quantifies ligand dynamics in receptor-bound states |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7